
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound belonging to the class of piperidine derivatives, which are recognized for their diverse pharmacological properties. This article delves into its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H27N3O3
- CAS Number : 2034236-91-2
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It is hypothesized to act through:
- Receptor Binding : The compound may exhibit significant binding affinity to sigma receptors, particularly sigma1 and sigma2 receptors, which are implicated in various neurobiological processes.
- Enzyme Modulation : It may influence enzymatic pathways, potentially affecting neurotransmitter levels and signaling mechanisms in the central nervous system.
Biological Activity and Pharmacological Effects
Research has indicated that compounds structurally related to this compound demonstrate a range of biological activities:
1. Sigma Receptor Affinity
A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that similar compounds exhibited high affinity for sigma1 receptors (Ki values in the nanomolar range), suggesting potential use in imaging studies and as therapeutic agents targeting neuropsychiatric disorders .
2. Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective properties. The modulation of sigma receptors is believed to play a crucial role in protecting neurons from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
3. Analgesic and Anti-inflammatory Properties
Compounds within this class have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways through receptor interactions may lead to the development of new pain management therapies.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(20-7-4-11-23-22(20)28-19-10-14-27-16-19)24-18-8-12-25(13-9-18)15-17-5-2-1-3-6-17/h1-7,11,18-19H,8-10,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCGTVIRXGZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













